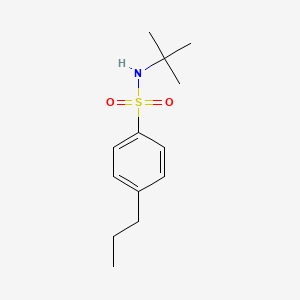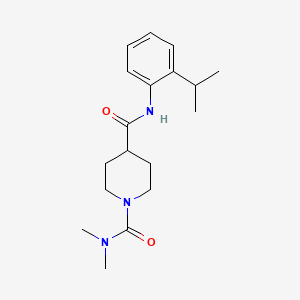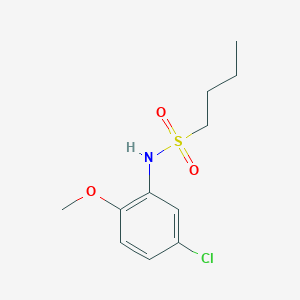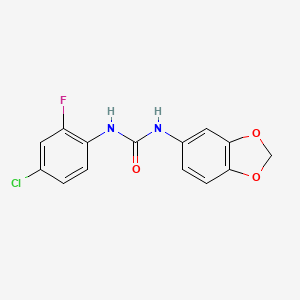![molecular formula C17H21N5OS B5295684 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of specific enzymes or proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide exhibits significant biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. However, more studies are required to understand the exact mechanism of action and the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, the limitations of this compound include its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide. One of the significant directions is to understand the exact mechanism of action of this compound and its potential side effects. Another direction is to explore the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, more studies are required to optimize the synthesis method and improve the yield of this compound.
Synthesemethoden
The synthesis of 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide has been reported in the literature using different methods. One of the most common methods is the reaction of 4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with N-cyclopentylacetyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. The compound has been reported to exhibit anti-inflammatory, antifungal, and anticancer activities.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-2-10-22-16(13-6-5-9-18-11-13)20-21-17(22)24-12-15(23)19-14-7-3-4-8-14/h2,5-6,9,11,14H,1,3-4,7-8,10,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOKITOCKQNJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)

![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
